3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine
Overview
Description
3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine is a heterocyclic aromatic organic compound that belongs to the pyrrolopyridine family This compound features a fused pyrrole and pyridine ring system, with an iodine atom at the 3-position and a methyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrrole and pyridine precursors under specific reaction conditions. For example, the compound can be synthesized through the reaction of 7-methyl-1H-pyrrolo[3,2-B]pyridine with iodine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products
Scientific Research Applications
3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine is structurally similar to other pyrrolopyridine derivatives, such as 3-iodo-5-methyl-1H-pyrrolo[2,3-B]pyridine and 1H-pyrrolo[2,3-B]pyridine. These compounds share the pyrrolopyridine core but differ in the position and type of substituents. The unique combination of iodine and methyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in research and industry.
Comparison with Similar Compounds
3-Iodo-5-methyl-1H-pyrrolo[2,3-B]pyridine
1H-pyrrolo[2,3-B]pyridine
3-Iodo-1H-pyrrolo[2,3-B]pyridine
7-Methyl-1H-pyrrolo[3,2-B]pyridine
This comprehensive overview highlights the significance of 3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-3-10-8-6(9)4-11-7(5)8/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSWTOXKAOXKTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C(=CN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696610 | |
Record name | 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190312-40-3 | |
Record name | 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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